molecular formula C4HBrF3NS B168436 4-Bromo-2-(trifluoromethyl)thiazole CAS No. 141761-77-5

4-Bromo-2-(trifluoromethyl)thiazole

Cat. No.: B168436
CAS No.: 141761-77-5
M. Wt: 232.02 g/mol
InChI Key: JWIFAKPFCFVBQD-UHFFFAOYSA-N
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Description

4-Bromo-2-(trifluoromethyl)thiazole is a heterocyclic compound containing both sulfur and nitrogen atoms in its thiazole ringThe presence of bromine and trifluoromethyl groups in the thiazole ring enhances its reactivity and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(trifluoromethyl)thiazole typically involves the bromination of 2-(trifluoromethyl)thiazole. One common method includes the reaction of 2-(trifluoromethyl)thiazole with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings to obtain high-purity compounds .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-(trifluoromethyl)thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Bromo-2-(trifluoromethyl)thiazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting bacterial and fungal infections due to its antimicrobial properties.

    Material Science: The compound is utilized in the development of advanced materials, including polymers and coatings, owing to its unique chemical stability and reactivity.

    Biological Research: It serves as a probe in biochemical studies to investigate enzyme functions and interactions.

    Industrial Applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(trifluoromethyl)thiazole involves its interaction with biological targets such as enzymes and receptors. The bromine and trifluoromethyl groups enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. For instance, the compound can inhibit bacterial enzymes, thereby exerting its antimicrobial effects. The exact molecular pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

  • 2-Bromo-4-(trifluoromethyl)thiazole
  • 4-(Trifluoromethyl)thiazole-2-amine
  • 2-Iodo-4-(trifluoromethyl)thiazole

Comparison: 4-Bromo-2-(trifluoromethyl)thiazole is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct reactivity and biological activity compared to its analogs. For example, 2-Iodo-4-(trifluoromethyl)thiazole may exhibit different reactivity due to the larger atomic radius and different electronic properties of iodine compared to bromine .

Properties

IUPAC Name

4-bromo-2-(trifluoromethyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBrF3NS/c5-2-1-10-3(9-2)4(6,7)8/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWIFAKPFCFVBQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBrF3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141761-77-5
Record name 4-bromo-2-(trifluoromethyl)-1,3-thiazole
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